trans-Ethyl 4-methylpiperidine-2-carboxylate
Overview
Description
A metabolite of Argatroban
Mechanism of Action
- The primary targets of this compound are nitric oxide synthase (NOS) enzymes. Specifically, it interacts with two isoforms:
Target of Action
Biological Activity
trans-Ethyl 4-methylpiperidine-2-carboxylate, a derivative of pipecolic acid, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article explores its biological activity, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of approximately 171.24 g/mol. The compound features a piperidine ring with a methyl group at the fourth position and an ethyl ester at the second position. The stereochemistry is defined as (2R,4S), which is critical for its biological activity.
The primary mechanism of action for this compound involves its role as an inhibitor of nitric oxide synthase (NOS) enzymes. By inhibiting these enzymes, the compound can modulate nitric oxide production, which is essential for various physiological processes including vascular function and blood clotting regulation.
Interaction with Nitric Oxide Synthase
Research indicates that this compound binds effectively to the active sites of NOS, influencing their catalytic activity. This interaction can lead to alterations in physiological responses related to blood flow and coagulation mechanisms, making it a candidate for further investigation in cardiovascular therapies .
Anticoagulant Properties
One of the significant applications of this compound is its role as a metabolite of Argatroban, an anticoagulant medication used primarily in patients with coronary artery disease or those experiencing heparin-induced thrombocytopenia (HIT) . The compound's structural features allow it to function as a building block in the synthesis of thrombin inhibitors, which are crucial in managing thrombotic disorders.
Cancer Therapy Potential
Recent studies have suggested that piperidine derivatives, including this compound, exhibit anticancer properties. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of specific signaling pathways associated with tumor growth .
Research Findings and Case Studies
Several studies have highlighted the biological activities associated with this compound:
- Antithrombotic Activity : A study demonstrated that analogs derived from this compound could effectively inhibit thrombin activity, showcasing their potential as therapeutic agents in preventing thrombosis .
- In Vitro Studies : In vitro assays have indicated that related piperidine derivatives can induce apoptosis in cancer cell lines, suggesting a broader application in oncological treatments .
- Synthetic Pathways : The compound serves as an intermediate in synthesizing more complex molecules with potential biological activities, illustrating its importance in pharmaceutical development .
Summary of Biological Activities
Activity | Description |
---|---|
Anticoagulant | Acts as a metabolite of Argatroban; inhibits thrombin activity |
Cancer Therapy | Exhibits cytotoxic effects against various cancer cell lines; potential for apoptosis induction |
Nitric Oxide Synthase Inhibition | Modulates nitric oxide production; affects vascular function and clotting mechanisms |
Properties
IUPAC Name |
ethyl (2R,4S)-4-methylpiperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBNOCBWSUHAAA-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](CCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801227364 | |
Record name | rel-Ethyl (2R,4S)-4-methyl-2-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801227364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42205-75-4 | |
Record name | rel-Ethyl (2R,4S)-4-methyl-2-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42205-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-Ethyl (2R,4S)-4-methyl-2-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801227364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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